molecular formula C24H22N4O3S B2837505 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844851-71-4

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2837505
CAS RN: 844851-71-4
M. Wt: 446.53
InChI Key: JSWLJZNLAYHLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a benzene ring fused to a pyrazine 1,4-dioxide ring . The specific molecular structure of “1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is not detailed in the available sources.


Chemical Reactions Analysis

Quinoxaline derivatives have been found to have various biological activities, including antibacterial, antifungal, antituberculous, analgesic, and anti-inflammatory properties . The specific chemical reactions involving “1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” are not detailed in the available sources.

Scientific Research Applications

Fluorescence Studies

Imidazoquinoxaline derivatives exhibit significant fluorescence properties, making them valuable for various fluorescence study applications. The phenyl substituting group, particularly with hydroxy or methoxy moieties, imparts these compounds with unique fluorescence characteristics. These properties are useful in the development of fluorescent markers and probes in biochemical and medical research, where the auto-quenching and fluorescence intensity of these compounds can provide insight into molecular interactions and dynamics (Patinote et al., 2017).

Green Synthesis Methodologies

The synthesis of imidazoquinoxaline derivatives using green chemistry principles highlights their role in promoting sustainable chemical practices. For instance, the one-pot synthesis involving dimethyl sulfoxide (DMSO) as both a reactant and solvent presents an efficient and environmentally friendly approach to producing a wide range of N-heterocycle-fused quinoxalines. This method underlines the versatility and potential of imidazoquinoxaline derivatives in facilitating green synthesis routes that are of great interest in the field of organic chemistry and drug development (Xie et al., 2017).

Antibacterial Applications

Quinoxaline derivatives, including those synthesized from 2-(4-methoxyphenyl)-quinoxaline, have been evaluated for their antibacterial activities. The efficient synthesis of these compounds and their subsequent testing against various bacterial strains, such as Staphylococcus spp. and Escherichia coli, reveal their potential as antibacterial agents. This application is crucial for the development of new antibiotics to combat resistant bacterial infections, demonstrating the medicinal chemistry potential of imidazoquinoxaline derivatives (Alavi et al., 2017).

Anticancer Activity

Imidazoquinoxaline derivatives are also being explored for their anticancer properties. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, including those related to imidazoquinoxaline structures, have shown potential as anticancer agents. Their synthesis and evaluation against various cancer cell lines, such as the human breast cancer cell line MCF7, indicate their utility in developing new anticancer treatments. These studies contribute to the ongoing research into effective and targeted cancer therapies (Ghorab et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLJZNLAYHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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